molecular formula C8H16 B1361371 trans-1,3-Dimethylcyclohexane CAS No. 2207-03-6

trans-1,3-Dimethylcyclohexane

Cat. No. B1361371
CAS RN: 2207-03-6
M. Wt: 112.21 g/mol
InChI Key: SGVUHPSBDNVHKL-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1,3-Dimethylcyclohexane is a chemical compound with the formula C8H16 . It has a molecular weight of 112.2126 . The molecule contains a total of 24 bonds, including 8 non-H bonds and 1 six-membered ring .


Synthesis Analysis

The synthesis of trans-1,3-Dimethylcyclohexane involves conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane . A conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .


Molecular Structure Analysis

The molecular structure of trans-1,3-Dimethylcyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of trans-1,3-Dimethylcyclohexane is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

The chemical reactions of trans-1,3-Dimethylcyclohexane involve conformational changes. For trans-1,3-dimethylcyclohexane, both conformations have one methyl axial and one methyl group equatorial . Each conformer has one methyl group creating a 1,3-diaxial interaction so both are of equal stability .


Physical And Chemical Properties Analysis

Trans-1,3-Dimethylcyclohexane has a molecular weight of 112.2126 . It is a highly flammable liquid and vapor .

Safety And Hazards

Trans-1,3-Dimethylcyclohexane is a highly flammable liquid and vapor . It causes skin irritation and serious eye irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of research on trans-1,3-Dimethylcyclohexane could involve further examination of its conformations and the relative stability of disubstituted cyclohexanes . This could provide valuable insights into the properties and potential applications of this compound .

properties

IUPAC Name

(1R,3R)-1,3-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUHPSBDNVHKL-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858737
Record name (+/-)-trans-1,3-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,3-Dimethylcyclohexane

CAS RN

2207-03-6
Record name 1,3-Dimethylcyclohexane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-trans-1,3-Dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R)-1,3-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIMETHYLCYCLOHEXANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42IS7P1KA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,3-Dimethylcyclohexane
Reactant of Route 2
trans-1,3-Dimethylcyclohexane
Reactant of Route 3
trans-1,3-Dimethylcyclohexane
Reactant of Route 4
Reactant of Route 4
trans-1,3-Dimethylcyclohexane
Reactant of Route 5
trans-1,3-Dimethylcyclohexane
Reactant of Route 6
trans-1,3-Dimethylcyclohexane

Citations

For This Compound
324
Citations
AA Ruth, H Lesche, B Nickel - Zeitschrift für Physikalische Chemie, 2003 - degruyter.com
The dynamic viscosity (η) of the glass-forming 50:50 mixture of cis-1,4/trans-1,3-dimethylcyclohexane (ct-DMCH) was measured from 293 K down to ≈ 126 K where η ~ 1.2 × 10 6 mPas…
Number of citations: 12 www.degruyter.com
D Takeuchi, K Watanabe, K Sogo, K Osakada - Organometallics, 2015 - ACS Publications
Diimine–Pd complex promotes isomerization polymerization of methylenecyclohexane and 4-alkyl-1-methylenecyclohexanes to afford the polymers which contain trans- and cis-1,4-…
Number of citations: 15 pubs.acs.org
BE Mann - Journal of the Chemical Society, Perkin Transactions 2, 1977 - pubs.rsc.org
One reason for the inaccuracy of many nmr determinations of activation parameters of exchange is the inaccuracy of rates of exchange determined well away from the coalescence …
Number of citations: 3 pubs.rsc.org
HL Goering, WW Schmidt… - The Journal of Organic …, 1979 - ACS Publications
In another study it became important to know the absolute configuration and rotation of trans-3, 5-dimethylcyclohexene (4). This paper describes thecorrelations that provide this …
Number of citations: 7 pubs.acs.org
FD Rossini, KS Pitzer - Science, 1947 - science.org
of 1,3-Dimethylcyclohexane Page 1 breast tissue. No difference from normal was noted in the case of the benign fibroadenoma. In carcinoma of the gastrointestinal tract an elevated …
Number of citations: 17 www.science.org
F Notheisz, J Ocskó, GB Bozóki… - Journal of the Chemical …, 1997 - pubs.rsc.org
Configurational isomerization (henceforth isomerization) of cis- and trans-1,2-, 1,3-, and 1,4-dimethylcyclohexanes (henceforth c-1,2,1,3, 1,4 and t-1,2, 1,3, 1,4) has been studied under …
Number of citations: 3 pubs.rsc.org
JF BUSSERT - 1955 - search.proquest.com
I Me1ting Point Curve: cis, trans, cis-l, 2, 3-Trime thylcyclohexane...•••• 1. 1. l II Fr e ezing Curve: cis, trans, cisl., 2, 3-Trime thylcyclohexane...... 1 1 2 III Melting Point Curve: cis, cis, cis-l, 2…
Number of citations: 2 search.proquest.com
AK Roebuck, BL Evering - Journal of the American Chemical …, 1953 - ACS Publications
Sulfuric acid was investigated as a catalyst for the isomerization of fourteen alkanes and cycloalkanes, and the rate of approach to equilibrium was measured. Increasing the initial acid …
Number of citations: 51 pubs.acs.org
H Bian, Y Zhang, Y Wang, J Zhao… - International Journal of …, 2021 - Wiley Online Library
This work concerns the special conformational behaviors for di‐substituted cyclohexanes that inherently depend on spatial orientations of side chains in flexible cyclic ring. The 1,3‐…
Number of citations: 5 onlinelibrary.wiley.com
D Doddrell, C Charrier, BL Hawkins… - Proceedings of the …, 1970 - National Acad Sciences
A variable-temperature, proton noise-decoupled, 13 C nmr spectral study of the chair-chair interconversion in 1,1,3,3-tetramethylcyclohexane has demonstrated the utility of 13 C …
Number of citations: 23 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.